molecular formula C15H19N3O3S B12180149 3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide

3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide

Cat. No.: B12180149
M. Wt: 321.4 g/mol
InChI Key: JRVZGVILGLPXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a cycloheptathiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide typically involves multiple steps. One common approach starts with the preparation of 3-(3-methoxyisoxazol-5-yl)propanoic acid, which is then coupled with an amine derivative of the cycloheptathiazole ring under specific reaction conditions. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the isoxazole ring can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide.

    Reduction: Formation of 3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cycloheptathiazole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyisoxazol-5-yl)propanoic acid: A simpler analog that lacks the cycloheptathiazole ring.

    N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide: A compound that lacks the isoxazole ring.

Uniqueness

3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide is unique due to the combination of the isoxazole and cycloheptathiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide

InChI

InChI=1S/C15H19N3O3S/c1-20-14-9-10(21-18-14)7-8-13(19)17-15-16-11-5-3-2-4-6-12(11)22-15/h9H,2-8H2,1H3,(H,16,17,19)

InChI Key

JRVZGVILGLPXND-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC3=C(S2)CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.